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Compound of Interest

Compound Name: DNP-PEG4-alcohol

Cat. No.: B607169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-PEG4-alcohol, a versatile

tool for high-affinity antibody recognition in a variety of research and drug development

applications. This document details its chemical properties, core principles of interaction, and

provides detailed experimental protocols for its use in key immunoassays.

Introduction to DNP-PEG4-alcohol
DNP-PEG4-alcohol is a chemical compound featuring a 2,4-dinitrophenyl (DNP) group, a

tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The DNP moiety acts as a

hapten, a small molecule that can elicit a strong and specific immune response when attached

to a larger carrier molecule, leading to the generation of high-affinity anti-DNP antibodies[1].

The PEG4 linker provides a hydrophilic and flexible spacer, which enhances the solubility and

bioavailability of the molecule while minimizing steric hindrance, allowing for optimal antibody

binding[1]. The terminal hydroxyl group offers a reactive site for further chemical modification

and conjugation to other molecules of interest[2].

These characteristics make DNP-PEG4-alcohol an invaluable reagent for a range of

applications, including its use as a positive control in immunoassays, for the detection and

purification of anti-DNP antibodies, and as a building block for the development of antibody-

drug conjugates (ADCs) and other targeted therapeutics.
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Chemical and Physical Properties
A summary of the key chemical and physical properties of DNP-PEG4-alcohol is presented in

the table below.

Property Value Reference

Chemical Formula C14H21N3O8 [2]

Molecular Weight 359.34 g/mol [2]

Appearance Yellow to orange solid N/A

Solubility
Soluble in DMSO, DMF, and

water

Purity Typically >95%

Storage Conditions
-20°C, protected from light and

moisture

Core Principles of DNP-Hapten Antibody
Recognition
The interaction between the DNP hapten and its corresponding antibody is a cornerstone of

immunology research. The DNP group is highly immunogenic, meaning it can stimulate a

robust B-cell response and the production of antibodies with high specificity and affinity. The

binding is a non-covalent interaction, driven by a combination of hydrogen bonds, van der

Waals forces, and hydrophobic interactions within the antibody's binding site. The affinity of

anti-DNP antibodies for the DNP hapten is typically in the nanomolar to picomolar range,

making this interaction highly sensitive and suitable for a wide array of detection methods.

DNP-Mediated Signaling in Mast Cells
In the context of allergic responses, the cross-linking of IgE antibodies bound to the high-affinity

IgE receptor (FcεRI) on the surface of mast cells by multivalent DNP-conjugated antigens

triggers a signaling cascade leading to degranulation and the release of inflammatory

mediators. This pathway is a critical area of study in allergy and immunology research.
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DNP-IgE-FcεRI signaling pathway in mast cells.

Applications and Experimental Protocols
DNP-PEG4-alcohol is a versatile tool that can be employed in a variety of standard

immunoassays. Below are detailed representative protocols for its use in ELISA, Western Blot,

and Flow Cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as

peptides, proteins, antibodies, and hormones. In this context, DNP-PEG4-alcohol can be used

to coat the wells of a microplate to capture and quantify anti-DNP antibodies from a sample.

Coating:

Dilute DNP-PEG4-alcohol to a final concentration of 1-10 µg/mL in a coating buffer (e.g.,

50 mM sodium carbonate-bicarbonate, pH 9.6).

Add 100 µL of the coating solution to each well of a 96-well high-binding ELISA plate.

Incubate overnight at 4°C or for 2-4 hours at 37°C.

Washing:
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Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05%

Tween-20).

Blocking:

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.

Incubate for 1-2 hours at room temperature.

Sample Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of diluted samples (e.g., serum, hybridoma supernatant) and standards

(purified anti-DNP antibody of known concentration) to the wells.

Incubate for 1-2 hours at room temperature.

Detection Antibody Incubation:

Wash the plate three times with wash buffer.

Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that

recognizes the primary anti-DNP antibody (e.g., anti-mouse IgG-HRP) diluted in blocking

buffer.

Incubate for 1 hour at room temperature.

Development:

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate solution to each well.

Incubate in the dark for 15-30 minutes at room temperature.

Stopping and Reading:

Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
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Read the absorbance at 450 nm using a microplate reader.

Coating Blocking Incubation Detection

Coat plate with
DNP-PEG4-alcohol

Block non-specific
sites

Add sample containing
anti-DNP antibody

Add HRP-conjugated
secondary antibody Add TMB substrate Read absorbance

at 450 nm

Click to download full resolution via product page

ELISA experimental workflow.

Western Blot
For Western blotting, DNP-PEG4-alcohol can be conjugated to a protein of interest, which can

then be detected on a membrane using an anti-DNP antibody. This is particularly useful for

confirming the presence of a DNP-conjugated protein or as a control lane.

Protein Conjugation (Representative Protocol):

Activate the hydroxyl group of DNP-PEG4-alcohol to a more reactive species, for

example, by converting it to a p-nitrophenyl carbonate ester.

Dissolve the protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4).

Add the activated DNP-PEG4 derivative to the protein solution at a specific molar ratio

(e.g., 10:1 to 20:1 linker-to-protein).

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle

stirring.

Remove excess, unreacted DNP-PEG4 by dialysis or size-exclusion chromatography.

SDS-PAGE and Transfer:

Separate the DNP-conjugated protein by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.
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Blocking:

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat

dry milk or 3% BSA in TBST).

Primary Antibody Incubation:

Incubate the membrane with an anti-DNP primary antibody diluted in blocking buffer (e.g.,

1:1000 to 1:10,000) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation:

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the

anti-DNP primary antibody for 1 hour at room temperature.

Detection:

Wash the membrane three times for 10 minutes each with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging

system.
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Western blot experimental workflow.

Flow Cytometry
DNP-PEG4-alcohol can be used to label the surface of cells, which can then be detected

using a fluorescently labeled anti-DNP antibody. This can be useful for studying cellular uptake

or as a method for cell surface engineering.

Cell Preparation:
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Harvest cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).

Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

Cell Labeling with DNP-PEG4-alcohol (if applicable, through a conjugated molecule):

If DNP-PEG4-alcohol is conjugated to a cell-binding molecule (e.g., an antibody or

ligand), incubate the cells with the DNP-conjugated molecule at a predetermined optimal

concentration for 30 minutes on ice.

Wash the cells twice with FACS buffer.

Staining with Anti-DNP Antibody:

Resuspend the cell pellet in 100 µL of FACS buffer.

Add a fluorescently labeled anti-DNP antibody (e.g., FITC- or PE-conjugated) at its optimal

concentration.

Incubate for 30 minutes on ice in the dark.

Washing and Analysis:

Wash the cells twice with FACS buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Analyze the cells on a flow cytometer.
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Flow cytometry experimental workflow.

Quantitative Data Presentation
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The high affinity of anti-DNP antibodies for the DNP hapten is well-documented. While specific

kinetic data for DNP-PEG4-alcohol is not readily available in the literature, data from closely

related DNP-containing molecules can provide valuable insights.

Surface Plasmon Resonance (SPR) Kinetic Data
The following table summarizes SPR data for the binding of anti-DNP IgE and IgG to DNP

moieties displayed on DNA nanostructures at varying distances. This data illustrates the high-

affinity nature of the interaction.

DNP-DNP
Distance (nm)

Antibody
Dissociation
Rate (k_d) (s⁻¹)

Half-life (t₁/₂)
(min)

Reference

16 Anti-DNP IgE 2.6 x 10⁻³ 4.5

6-18 Anti-DNP IgG 2.1 x 10⁻⁴ 68

Note: This data was generated using DNP-decorated DNA origami nanostructures and not

DNP-PEG4-alcohol directly. The binding kinetics may vary depending on the specific context

and linker.

Flow Cytometry Semi-Quantitative Data
The following table presents Mean Fluorescence Intensity (MFI) data from a flow cytometry

analysis of cancer cells treated with hyaluronic acid (HA) conjugated with DNP through PEG

linkers of varying lengths and DNP densities. This demonstrates the utility of DNP-PEG

conjugates in antibody recruitment to cell surfaces.

Conjugate (HA-[PEGm-
DNP]n)

Mean Fluorescence
Intensity (MFI)

Reference

HA-[PEG1-DNP]8 ~15,000

HA-[PEG3-DNP]8 ~25,000

HA-[PEG6-DNP]8 ~35,000
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Note: This data illustrates the principle of DNP-mediated antibody recruitment to cells. The MFI

values are relative and depend on the specific experimental conditions.

Conclusion
DNP-PEG4-alcohol is a powerful and versatile tool for researchers in immunology, drug

development, and diagnostics. Its well-defined chemical structure, which combines a high-

affinity hapten with a flexible and hydrophilic linker, enables a wide range of applications in

antibody recognition. This guide provides a foundational understanding of its properties,

principles of use, and detailed protocols for its application in common immunoassays. While

specific quantitative binding data for DNP-PEG4-alcohol remains to be extensively published,

the provided data from related compounds underscores the high-affinity nature of the DNP-

antibody interaction. As with any reagent, optimization of the provided protocols for specific

experimental systems is recommended to achieve the best results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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